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Compound of Interest

Compound Name: 4-Iodo-2-nitropyridine

CAS No.: 1003711-88-3

Cat. No.: B1613554

Get Quote

Executive Summary
4-Iodo-2-nitropyridine (CAS: 22299-70-3) serves as a high-value bifunctional linchpin in

modern drug discovery. Its structural utility stems from the orthogonal reactivity of its two

functional handles: the electrophilic C4-iodide and the reducible C2-nitro group. This scaffold is

particularly ubiquitous in the synthesis of imidazo[4,5-c]pyridines, a privileged pharmacophore

found in kinase inhibitors (e.g., JAK, PI3K) and immunomodulators.

This guide details the electronic rationale for its reactivity, strategic synthetic workflows, and

validated experimental protocols for its application in medicinal chemistry.

Structural Analysis & Reactivity Profile
The synthetic value of 4-iodo-2-nitropyridine is defined by the electronic interplay between

the pyridine nitrogen, the nitro group, and the iodine atom.
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C4-Position (The "Warhead"): The carbon at position 4 is highly electron-deficient due to the

cumulative electron-withdrawing effects of the pyridine nitrogen (via resonance and

induction) and the ortho-nitro group (relative to the pyridine nitrogen) which exerts a strong -I

(inductive) effect.

Leaving Group Hierarchy: Iodine is an excellent leaving group for both Nucleophilic Aromatic

Substitution (

) and Palladium-catalyzed oxidative addition.

Selectivity: The C4-iodide is significantly more reactive toward nucleophiles than the C2-nitro

group, allowing for regioselective functionalization at C4 without disturbing the C2 moiety.

Reactivity Hierarchy Diagram
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
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Figure 1: Divergent synthetic pathways. The C4-iodine is the primary site of functionalization,

followed by C2-nitro modulation.

Primary Application: Synthesis of Imidazo[4,5-
c]pyridines[1][2]
The most critical application of 4-iodo-2-nitropyridine is its role as a precursor to 1H-

imidazo[4,5-c]pyridine scaffolds. This heterocyclic system mimics the purine core of adenosine,

making it an ideal template for ATP-competitive kinase inhibitors.
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This three-step sequence is the industry standard for converting 4-iodo-2-nitropyridine into a

bioactive core.

Step 1 (

): The C4-iodine is displaced by a primary amine (

). The nitro group activates this position, ensuring the reaction proceeds under mild
conditions.

Step 2 (Reduction): The C2-nitro group is reduced to an amine (

).

Critical Note: If the R-group installed in Step 1 contains halogens, avoid catalytic

hydrogenation (

) to prevent dehalogenation. Use Iron (Fe) or Tin (Sn) reduction instead.

Step 3 (Cyclization): The resulting vicinal diamine (3,4-diaminopyridine derivative) is

condensed with a one-carbon source (formic acid, triethyl orthoformate, or an aldehyde) to

close the imidazole ring.
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Figure 2: The "Displace-Reduce-Cyclize" workflow for generating kinase inhibitor scaffolds.

Experimental Protocols
The following protocols are optimized for reproducibility and scalability in a medicinal chemistry

setting.

Protocol A: Displacement at C4
Objective: Installation of the amine substituent at the C4 position.

Reagents: 4-Iodo-2-nitropyridine (1.0 equiv), Primary Amine (
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, 1.1 equiv), DIPEA (2.0 equiv).

Solvent: THF or DMF (anhydrous).

Procedure:

Dissolve 4-iodo-2-nitropyridine in THF (0.2 M concentration).

Add DIPEA followed by the primary amine dropwise at room temperature.

Heat the reaction to 60°C. Monitor by LCMS (typically complete in 2-4 hours).

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.

Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: The reaction solution will typically turn bright yellow/orange due to the

formation of the nitro-amino adduct. If the amine is a hydrochloride salt, increase DIPEA to

3.0 equiv.

Protocol B: Chemoselective Nitro Reduction
Objective: Reduction of the C2-nitro group without dehalogenating sensitive motifs on the R-

group.

Reagents: Intermediate A (from Protocol A), Iron powder (5.0 equiv), Ammonium Chloride (

, 5.0 equiv).

Solvent: Ethanol/Water (4:1 ratio).

Procedure:

Suspend Intermediate A in EtOH/Water.

Add

and Iron powder.
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Heat to reflux (80°C) with vigorous stirring.

Monitor by LCMS (reduction of

to

results in a mass shift of -14 Da compared to starting material, or -30 Da if losing two
oxygens and gaining two hydrogens... Correction:

(46) to

(16) is a loss of 30 mass units).

Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with MeOH.

Concentrate the filtrate.

Expert Insight: Do not use

if your molecule contains Cl, Br, or I substituents elsewhere, as hydrodehalogenation is a
major risk. The Fe/

method is robust and functional group tolerant [1].

Protocol C: Palladium-Catalyzed Cross-Coupling
(Suzuki)
Objective: Installation of an aryl/heteroaryl group at C4 directly.

Reagents: 4-Iodo-2-nitropyridine (1.0 equiv), Boronic Acid (1.2 equiv),

(0.05 equiv),

(2.0 equiv).

Solvent: 1,4-Dioxane/Water (9:1).

Procedure:

Degas solvents with nitrogen for 15 minutes.

Combine all reagents in a sealed tube or microwave vial.
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Heat to 90°C (thermal) or 100°C (microwave, 30 min).

Note: The C4-I bond is highly activated; oxidative addition is rapid.

Comparison of Functionalization Strategies
Feature Pathway

Palladium Coupling
Pathway

Bond Formed
C-N (Amine), C-O (Ether), C-S

(Thioether)
C-C (Biaryl), C-C (Alkyne)

Reagents Amines, Alcohols, Thiols Boronic acids, Acetylenes

Conditions
Mild base, moderate heat (40-

60°C)

Pd-catalyst, ligand, base, high

heat (80-100°C)

Tolerance High tolerance for polar groups
Sensitive to oxidizing agents;

requires inert atm.

Key Advantage
No heavy metals; cheap

reagents

Access to biaryl "privileged

structures"
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1613554?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613554?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

